![molecular formula C19H20O3 B14168172 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate CAS No. 4376-32-3](/img/structure/B14168172.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with 3-methylbutanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate typically involves the esterification of 2-[1,1’-Biphenyl]-4-yl-2-oxoethanol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 3-methylbutanoate: A simpler ester with a similar structural motif but lacking the biphenyl group.
2-[1,1’-Biphenyl]-4-yl-2-oxoethanol: The precursor to the ester, which contains a hydroxyl group instead of the ester linkage.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is unique due to the presence of both the biphenyl and ester functional groups, which confer distinct chemical and physical properties. The biphenyl group enhances the compound’s stability and potential for π-π interactions, while the ester group provides reactivity for further chemical modifications.
属性
CAS 编号 |
4376-32-3 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-methylbutanoate |
InChI |
InChI=1S/C19H20O3/c1-14(2)12-19(21)22-13-18(20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 |
InChI 键 |
PLJCISGAYSAELP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


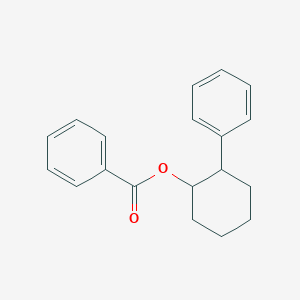

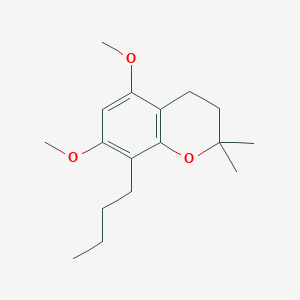
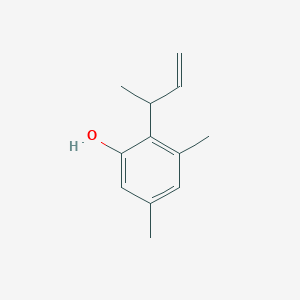
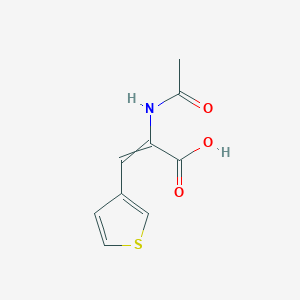
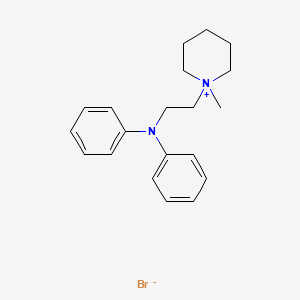
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

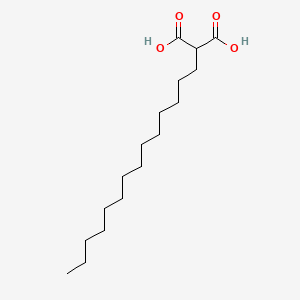
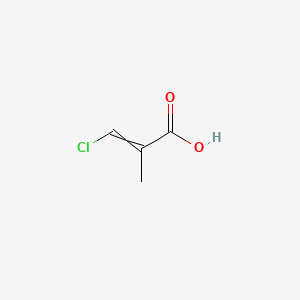
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)

